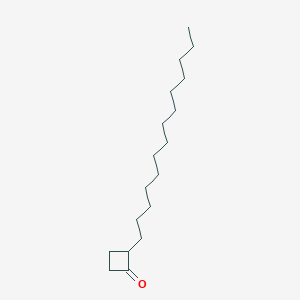

2-Tetradecylcyclobutanone

Beschreibung

Eigenschaften

IUPAC Name |

2-tetradecylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZLOIBLMXPDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340742 | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35493-47-1 | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35493-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TETRADECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZJN11424N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Formation of 2-Tetradecylcyclobutanone in Irradiated Foods: A Technical Guide

Foreword

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical alterations occurring in food processing is paramount. Food irradiation, a globally recognized method for enhancing food safety and extending shelf life, induces specific chemical changes, leading to the formation of unique radiolytic products (URPs). Among these, 2-alkylcyclobutanones (ACBs) stand out as exclusive markers of this process. This technical guide provides an in-depth exploration of the formation mechanism of a key ACB, 2-tetradecylcyclobutanone (2-tTCB), offering insights into the underlying radical chemistry, methodologies for its detection, and the quantitative relationship between its formation and the applied radiation dose. Our goal is to equip the scientific community with the foundational knowledge required to understand and investigate this fascinating intersection of radiation chemistry and food science.

Introduction to Food Irradiation and 2-Alkylcyclobutanones

Food irradiation involves the exposure of food products to ionizing radiation, such as gamma rays, electron beams, or X-rays, to eliminate pathogens, control insect infestation, and inhibit sprouting.[1] This process generates a variety of chemical changes through the radiolysis of major food components like water, proteins, and lipids.[2][3]

A unique class of compounds formed exclusively through the irradiation of fat-containing foods is the 2-alkylcyclobutanones (ACBs).[4] These molecules are not found naturally in foods and are not produced by other conventional food processing methods like heating or microwaving, making them reliable markers for identifying irradiated foodstuffs.[5] The specific ACB formed is dependent on the fatty acid composition of the food. For instance, 2-dodecylcyclobutanone (2-dDCB) is derived from palmitic acid, while this compound (2-tTCB) originates from stearic acid.[6][7] The concentration of these ACBs has been shown to increase linearly with the absorbed radiation dose, providing a quantitative indicator of the treatment level.[8][9]

This guide will focus specifically on the formation of this compound (2-tTCB), a primary radiolytic product in irradiated foods containing stearic acid, a common saturated fatty acid found in meat and dairy products.

The Core Mechanism: Formation of this compound (2-tTCB)

The formation of 2-tTCB from triglycerides containing stearic acid is a multi-step process initiated by ionizing radiation. The general consensus in the scientific community points to a mechanism involving radical intermediates and a cyclization reaction.[8][10]

Step 1: Initiation - The Role of Ionizing Radiation

The process begins with the absorption of energy from ionizing radiation by the triglyceride molecule. This energy is sufficient to cause the homolytic cleavage of covalent bonds, leading to the formation of radical species.[3] The primary event is the ejection of an electron from the triglyceride, creating a radical cation. The positive charge tends to migrate towards the electron-rich carbonyl groups of the ester linkages.[10]

Step 2: Formation of the Acyl-Oxygen Bond Cleavage and Radical Formation

The radical cation is unstable and undergoes further reactions. A key step is the cleavage of the acyl-oxygen bond in the ester linkage of the stearic acid moiety. This cleavage results in the formation of a stearic acid radical.

Step 3: Intramolecular Hydrogen Abstraction and Radical Migration

The stearic acid radical is highly reactive. It undergoes an intramolecular hydrogen abstraction, where a hydrogen atom from the carbon chain is transferred to the radical center. This is a crucial step that facilitates the subsequent cyclization. Specifically, a hydrogen atom from the carbon at the 5th position (C5) relative to the carbonyl group is abstracted, leading to the formation of a more stable secondary carbon radical at that position.

Step 4: Radical Cyclization

The newly formed carbon radical at the C5 position then attacks the carbonyl carbon (C1). This intramolecular attack results in the formation of a cyclic intermediate. Radical cyclization reactions are known to favor the formation of five- and six-membered rings due to lower ring strain.[6] In this case, a six-membered ring intermediate is proposed.[8]

Step 5: Ring Cleavage and Formation of this compound

The cyclic intermediate is transient and undergoes further rearrangement. Cleavage of the bond between the original carbonyl carbon and the oxygen of the ester linkage, followed by the loss of a hydroxyl radical, leads to the formation of the stable four-membered ring structure of this compound.

The following diagram illustrates the proposed mechanism for the formation of this compound from a triglyceride containing stearic acid:

Experimental Detection and Quantification of this compound

The unique nature of 2-tTCB as a marker for irradiation necessitates robust and sensitive analytical methods for its detection and quantification. The most widely accepted and validated method is gas chromatography-mass spectrometry (GC-MS).[6][11][12]

Overview of the Analytical Workflow

The detection of 2-tTCB in a food matrix involves several key steps: lipid extraction, cleanup and isolation of the ACB fraction, and finally, instrumental analysis by GC-MS.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods, such as the European Standard EN 1785.

3.2.1. Lipid Extraction

-

Sample Preparation: Homogenize a representative portion of the food sample.

-

Extraction: Extract the total lipid fraction from the homogenized sample using a suitable solvent, typically n-hexane, in a Soxhlet apparatus for several hours.

-

Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen at a controlled temperature.

-

Fat Content Determination: Weigh the extracted lipid to determine the fat content of the original sample.

3.2.2. Cleanup and Isolation of 2-Alkylcyclobutanones

-

Column Preparation: Prepare a glass chromatography column packed with an activated adsorbent, such as Florisil.

-

Sample Loading: Dissolve a known amount of the extracted lipid in a small volume of n-hexane and apply it to the top of the Florisil column.

-

Elution: Elute the column with a series of solvents of increasing polarity. The non-polar hydrocarbons are eluted first with n-hexane. The slightly more polar 2-alkylcyclobutanones are then eluted with a mixture of n-hexane and diethyl ether.

-

Fraction Collection: Collect the fraction containing the ACBs.

-

Solvent Evaporation: Carefully evaporate the solvent from the collected fraction to concentrate the ACBs.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Derivatization (Optional but Recommended for Enhanced Sensitivity): While not always necessary, derivatization of the ketone group can improve chromatographic properties and detection limits.

-

Injection: Reconstitute the concentrated ACB fraction in a suitable solvent and inject an aliquot into the GC-MS system.

-

Gas Chromatography: Separate the components of the sample on a capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is crucial for achieving good separation of the ACBs from other co-eluting compounds.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: For the identification and quantification of 2-tTCB, selected ion monitoring (SIM) mode is often employed. This involves monitoring for specific characteristic ions of 2-tTCB, which increases the sensitivity and selectivity of the analysis. Key ions for 2-tTCB include m/z 98 (the cyclobutanone ring fragment) and the molecular ion.

3.2.4. Data Analysis and Quantification

-

Identification: The presence of 2-tTCB is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a certified 2-tTCB standard.

-

Quantification: The concentration of 2-tTCB in the sample is determined by creating a calibration curve using standard solutions of 2-tTCB of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection volume.

Quantitative Data on 2-tTCB Formation

The yield of 2-tTCB is directly proportional to the absorbed radiation dose and the stearic acid content of the food. This linear relationship is fundamental to its use as a marker for irradiation. The table below summarizes typical formation rates of ACBs in various food matrices.

| Food Matrix | Precursor Fatty Acid | 2-Alkylcyclobutanone | Formation Rate (µg/g lipid/kGy) | Reference(s) |

| Chicken | Palmitic Acid | 2-dodecylcyclobutanone (2-dDCB) | ~0.342 | [4] |

| Hamburger | Palmitic Acid | 2-dodecylcyclobutanone (2-dDCB) | ~0.409 | [4] |

| Beef, Pork, Chicken, Salmon | Stearic Acid | This compound (2-tTCB) | Dose-dependent increase observed | [12] |

| Dried Squids | Palmitic Acid | 2-dodecylcyclobutanone (2-dDCB) | Major ACB detected | |

| Dried Squids | Stearic Acid | This compound (2-tTCB) | Detected |

Note: The formation rates can be influenced by factors such as the food matrix, irradiation temperature, and the presence of oxygen.

Conclusion and Future Perspectives

The formation of this compound in irradiated foods is a well-established radiolytic process rooted in fundamental radical chemistry. Its unique presence in irradiated lipid-containing foods makes it an invaluable marker for verifying the application of this food processing technology. The detailed mechanistic understanding and the robust analytical methodologies for its detection provide the scientific community with powerful tools for research, quality control, and regulatory enforcement.

Future research in this area may focus on the development of even more rapid and sensitive detection methods, further elucidation of the influence of various food matrix components on ACB formation, and continued investigation into the biological significance of these unique radiolytic products. As food processing technologies continue to evolve, a deep and precise understanding of the associated chemical transformations will remain a cornerstone of ensuring a safe and transparent global food supply.

References

- Letellier, P. R., & Nawar, W. W. (1972). 2‐Alkylcyclobutanones from the radiolysis of triglycerides. Lipids, 7(1), 75–76.

- Gadgil, P., Smith, J. S., Hachmeister, K. A., & Kropf, D. H. (2005). Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef. Journal of Agricultural and Food Chemistry, 53(6), 1890–1893.

- Nawar, W. W. (1978). Reaction mechanisms in the radiolysis of fats: a review. Journal of Agricultural and Food Chemistry, 26(1), 21–25.

-

Health Canada. (2003). Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones. Retrieved from [Link]

- Horvatovich, P., Werner, D., Jung, S., Miesch, M., Delincee, H., Hasselmann, C., & Marchioni, E. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS) in irradiated foods. Journal of Agricultural and Food Chemistry, 54(5), 1990–1996.

-

Shimadzu Corporation. (2011). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Retrieved from [Link]

- Stevenson, M. H., & Gray, R. (1992). Detection of 2-dodecylcyclobutanone in radiation-sterilized chicken meat stored for several years. International Journal of Food Science & Technology, 27(6), 683-688.

- Obana, H., Furuta, M., & Tanaka, Y. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(19), 7471–7475.

- Stolz, P. (2020). Detection of 2-Dodecylcyclobutanone in Low-Dose Irradiated (0.5 Gy) Goose Fat by Triple-Quad GC-MS/MS. Foods, 9(6), 795.

- Gadgil, P., Smith, J. S., Hachmeister, K. A., & Kropf, D. H. (2002). A rapid method for the detection of 2-dodecylcyclobutanone in irradiated ground beef. Journal of Food Science, 67(2), 597-600.

-

Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. (n.d.). Shimadzu. Retrieved from [Link]

-

Gadgil, P., Smith, J. S., Hachmeister, K. A., & Kropf, D. H. (2005). Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef. Journal of agricultural and food chemistry, 53(6), 1890–1893. [Link]

- Van de Wiele, T. R., De Smet, S., & Demeyer, D. (2000). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 41(33), 6403-6406.

-

Horvatovich, P., Werner, D., Jung, S., Miesch, M., Delincee, H., Hasselmann, C., & Marchioni, E. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS) in irradiated foods. Journal of agricultural and food chemistry, 54(5), 1990–1996. [Link]

- Shishir, M. R. I., & Chen, W. (2021). A Brief Review on the Food Irradiation Process: Radiolysis of Water by Irradiation. Trends in Food Science & Technology, 114, 447-457.

- Marchioni, E., Raul, F., & Miesch, M. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Stewart Postharvest Review, 1(1), 1-6.

- Hayashi, T. (2013). Formation of 2-alkylcyclobutanone from a triglyceride by irradiation. 21). Food Science and Technology Research, 19(3), 355-360.

- Zianni, R., Mentana, A., & Lacivita, V. (2022). Validation of an alternative method for the identification of 2‐dodecylcyclebutanone (2‐DCB) of irradiated meats by solid‐phase microextraction (SPME) gas chromatography–mass spectrometry (GC‐MS). Journal of the Science of Food and Agriculture, 102(13), 5693-5700.

- Crews, C., Driffield, M., & Thomas, C. (2012). Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects. Food Control, 26(2), 509-516.

- Rather, S. A., & Masoodi, F. A. (2019). Effect of Irradiation on Food Components.

- Nawar, W. W. (1976). Effect of free fatty acids on the radiolysis of triglycerides. Journal of Agricultural and Food Chemistry, 24(5), 973-975.

-

Health Canada. (n.d.). Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones. Food Irradiation. Retrieved from [Link]

- Driffield, M., Harrop, D., & Thomas, C. (2014).

- Fan, X. (2012). Radiation Chemistry of Food Components. In Food Irradiation Research and Technology (pp. 25-45). Wiley-Blackwell.

-

Kim, J. H., Seo, H. Y., & Kim, K. S. (2004). Analysis of radiolytic products of lipid in irradiated dried squids (Todarodes pacificus). Journal of food protection, 67(8), 1731–1735. [Link]

-

Driffield, M., Harrop, D., & Thomas, C. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food chemistry, 147, 303–309. [Link]

-

Wikipedia. (2024). Food irradiation. Retrieved from [Link]

-

Gadgil, P., Smith, J. S., & Kropf, D. H. (2006). Metabolism by rats of 2-dodecylcyclobutanone, a radiolytic compound present in irradiated beef. Journal of agricultural and food chemistry, 54(14), 5163–5167. [Link]

-

Raul, F., Gosse, F., & Delincee, H. (2002). Food-borne radiolytic compounds (2-alkylcyclobutanones)may promote experimental colon carcinogenesis. Nutrition and cancer, 44(2), 188–191. [Link]

- Zhang, W. (2002). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Current Organic Chemistry, 6(11), 1015-1026.

- de Jong, M. A., van der Heijden, F. P., & van der Marel, G. A. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry–A European Journal, e202303641.

- Vahur, S., & Leito, I. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 26(21), 6479.

- Nawar, W. W. (1978). Reaction mechanisms in the radiolysis of fats: a review. Journal of Agricultural and Food Chemistry, 26(1), 21-25.

Sources

- 1. Stereodivergent photobiocatalytic radical cyclization through the repurposing and directed evolution of fatty acid photodecarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. radiationdosimetry.com [radiationdosimetry.com]

- 3. nuv.ac.in [nuv.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. sci-hub.ru [sci-hub.ru]

- 8. Determination of 2-alkylcyclobutanones in ultraviolet light-irradiated fatty acids, triglycerides, corn oil, and pork samples: Identifying a new source of 2-alkylcyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Unraveling Radiolytic Compounds: The Chemistry Behind Fatty Acids - Oreate AI Blog [oreateai.com]

- 11. Stereodivergent photobiocatalytic radical cyclisation through the repurposing and directed evolution of fatty acid photodecarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Laboratory Synthesis of 2-Tetradecylcyclobutanone from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 2-tetradecylcyclobutanone (TCB), a molecule of significant interest as a biomarker for irradiated foods. While its formation in foodstuffs occurs via a radiolytic mechanism, this guide focuses on a deliberate, controlled laboratory synthesis starting from the readily available precursor, stearic acid. The described pathway is grounded in established organic chemistry principles and supported by peer-reviewed literature.

Introduction: The Significance of this compound

2-Alkylcyclobutanones (ACBs), including this compound, are cyclic ketones that are uniquely formed when foods containing triglycerides are exposed to ionizing radiation. Specifically, TCB arises from the radiolytic cleavage and cyclization of stearic acid residues.[1][2] Their absence in non-irradiated foods makes them reliable markers for identifying irradiated food products.[1][2] The availability of pure TCB as an analytical standard is crucial for the accurate detection and quantification of this marker in food safety and quality control. This guide outlines a robust, multi-step synthesis to obtain TCB for such research and regulatory purposes.

Proposed Synthetic Pathway Overview

The synthesis of this compound from stearic acid can be logically approached in three primary stages. This pathway leverages the conversion of the carboxylic acid into a more reactive intermediate, which can then undergo cyclization.

Caption: Overall synthetic workflow from stearic acid to this compound.

Step 1: Synthesis of Stearoyl Chloride from Stearic Acid

The initial step involves the activation of the carboxylic acid group of stearic acid by converting it into a more reactive acyl chloride. This is a standard and efficient transformation in organic synthesis.

Reaction:

Stearic Acid + Chlorinating Agent → Stearoyl Chloride + Byproducts

Causality of Experimental Choices:

Thionyl chloride (SOCl₂) is a preferred chlorinating agent for this conversion.[1] Its advantages include the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, simplifying purification.[1] The reaction is often performed under reflux, and a catalytic amount of dimethylformamide (DMF) can be used to accelerate the conversion.[1]

Experimental Protocol: Chlorination of Stearic Acid

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases).

-

Reagents: Charge the flask with stearic acid and an excess of thionyl chloride (e.g., 1.2-1.5 molar equivalents). A suitable solvent such as toluene can be used.[3]

-

Reaction: Add a catalytic amount of DMF. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[3]

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.

-

Purification: The resulting crude stearoyl chloride can be purified by vacuum distillation to yield a clear to pale yellow liquid.[4][5]

Table 1: Reagents for Stearoyl Chloride Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Role |

| Stearic Acid | 284.48 | 1.0 | Starting Material |

| Thionyl Chloride | 118.97 | 1.2 - 1.5 | Chlorinating Agent |

| Toluene | 92.14 | - | Solvent |

| DMF (catalyst) | 73.09 | ~0.01 | Catalyst |

Step 2: In Situ Generation of Hexadecylketene

The second step involves the formation of a highly reactive ketene intermediate from stearoyl chloride. Ketenes are generally unstable and are typically generated in situ for immediate use in subsequent reactions.[6]

Reaction:

Stearoyl Chloride + Non-nucleophilic Base → Hexadecylketene + Base·HCl

Causality of Experimental Choices:

The dehydrochlorination of stearoyl chloride is achieved using a non-nucleophilic base, such as triethylamine.[6][7] This base is strong enough to abstract the acidic α-proton but is sterically hindered, which minimizes nucleophilic attack on the acyl chloride. The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent unwanted side reactions with water.

Caption: Dehydrochlorination of stearoyl chloride to form hexadecylketene.

Step 3: [2+2] Cycloaddition with Ethylene to Yield this compound

This is the key ring-forming step, where the in situ generated hexadecylketene undergoes a [2+2] cycloaddition reaction with an alkene. To synthesize this compound, ethylene is the required alkene.

Reaction:

Hexadecylketene + Ethylene → this compound

Causality of Experimental Choices:

The [2+2] cycloaddition of ketenes with alkenes is a well-established method for the synthesis of cyclobutanones.[8][9] The reaction is thermally allowed and proceeds in a concerted fashion. Due to the gaseous nature of ethylene, the reaction is best carried out in a pressure vessel to ensure a sufficient concentration of ethylene in the reaction mixture. The use of flow chemistry has also been reported as a safe and efficient method for such reactions involving gaseous reagents.[10][11]

Experimental Protocol: Ketene Generation and Cycloaddition

-

Setup: A high-pressure reaction vessel (autoclave) equipped with a stirrer and gas inlet is required. The entire setup must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagents: Dissolve the purified stearoyl chloride in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) in the reaction vessel.

-

Ketene Formation: Cool the solution (e.g., to 0°C or below) and slowly add a solution of triethylamine (1.0-1.1 molar equivalents) in the same solvent. The formation of triethylammonium chloride precipitate will be observed.

-

Cycloaddition: Seal the vessel and introduce ethylene gas to the desired pressure.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) of aliquots.

-

Workup: After the reaction is complete, carefully vent the excess ethylene. Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with dilute aqueous acid (e.g., HCl) to remove any remaining triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Table 2: Quantitative Data for Cycloaddition

| Reactant | Molar Mass ( g/mol ) | Molar Equivalents | Role |

| Stearoyl Chloride | 302.94 | 1.0 | Ketene Precursor |

| Triethylamine | 101.19 | 1.0 - 1.1 | Base |

| Ethylene | 28.05 | Excess | Alkene |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (266.5 g/mol ).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the cyclobutanone ring and the tetradecyl chain.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the cyclobutanone ring, typically in the region of 1780 cm⁻¹.

Conclusion

The synthesis of this compound from stearic acid is a multi-step process that is well within the capabilities of a standard organic synthesis laboratory. The described pathway, involving the chlorination of stearic acid, in situ generation of hexadecylketene, and subsequent [2+2] cycloaddition with ethylene, provides a reliable method for obtaining this important analytical standard. Careful execution of the experimental protocols and appropriate purification and characterization are essential for obtaining a high-purity final product. The availability of synthetic TCB is indispensable for the development and validation of methods to detect irradiated foods, thereby enhancing food safety and regulatory compliance.

References

-

DAK App, LLC. (n.d.). The Synthesis Process of Stearoyl Chloride: A Manufacturer's Perspective. Retrieved from [Link]

-

Britannica. (2025, December 12). Ketene. In Britannica. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketene. Retrieved from [Link]

-

Stevenson, M. H., Crone, A. V. J., & Hamilton, J. T. G. (1993). Synthesis, characterisation and use of 2‐tetradecylcyclobutanone together with other cyclobutanones as markers for irradiated liquid whole egg. Journal of the Science of Food and Agriculture, 62(4), 361-367. Retrieved from [Link]

-

Van der Veken, P., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Arkivoc. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

-

Rossi, S., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(3), 339-343. Retrieved from [Link]

-

Wuitschik, G., et al. (2006). Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. Organic Letters, 8(12), 2401-2404. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Retrieved from [Link]

- Google Patents. (n.d.). CN105254488A - Synthesis method for stearoyl chloride.

- Snider, B. B. (n.d.). Intramolecular Ketene Alkene Cycloadditions. Google Sites.

-

Oriental Journal of Chemistry. (2018). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]

-

Boyd, D. R., et al. (1991). Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken. Journal of Agricultural and Food Chemistry, 39(11), 1991-1996. Retrieved from [Link]

-

Semantic Scholar. (1993). Synthesis, characterisation and use of 2‐tetradecylcyclobutanone together with other cyclobutanones as markers for irradiated liquid whole egg. Retrieved from [Link]

-

Marchioni, E., et al. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Stewart Postharvest Review, 1(1), 1-6. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis method for stearoyl chloride. Retrieved from [Link]

-

De Kimpe, N., & Keppens, M. (1996). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Tetrahedron, 52(10), 3705-3718. Retrieved from [Link]

-

Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]

-

FAO AGRIS. (1993). Synthesis, characterisation and use of this compound together with other cyclobutanones as markers for irradiated liquid whole egg. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Khan, N. A. (1956). Acetylenic compounds. II. Preparation and properties of stearolic acid and the related substances. Journal of the American Oil Chemists' Society, 33(5), 219-221. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 3. STEAROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]

- 5. Synthesis method for stearoyl chloride | Semantic Scholar [semanticscholar.org]

- 6. Ketene - Wikipedia [en.wikipedia.org]

- 7. Ketene | Organic Synthesis, Reactive Intermediates, Acetyl Chloride | Britannica [britannica.com]

- 8. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C7RE00020K [pubs.rsc.org]

- 11. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. This compound | C18H34O | CID 566940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Genotoxicity Assessment of 2-Tetradecylcyclobutanone (2-TCB): A Methodological and Mechanistic Evaluation

An In-Depth Technical Guide

Abstract

Introduction: The Origin and Significance of 2-TCB

Food irradiation is a safe and effective method for food preservation approved in over 60 countries.[3] The process utilizes ionizing radiation to eliminate pathogens and extend shelf life. In foods containing lipids, this process generates a class of compounds known as 2-alkylcyclobutanones (2-ACBs), which are not found in non-irradiated foods.[4][5] 2-Tetradecylcyclobutanone (2-TCB) is derived from stearic acid, while 2-dodecylcyclobutanone (2-dDCB) is formed from palmitic acid; these are the two most predominant 2-ACBs found.[1][6]

The unique presence of 2-ACBs in irradiated foods makes them ideal markers for analytical detection, but it also places them under the purview of safety assessments for novel food components.[2] Genotoxicity testing is a critical component of this assessment, as it identifies substances that can damage genetic material (DNA), potentially leading to mutations or cancer.[7] While toxicological studies on 2-ACBs have been ongoing since the 1990s, the data, particularly from in vitro studies, have sometimes been conflicting, necessitating a careful, evidence-based approach to interpretation.[1][4]

The Genotoxicity Testing Framework: A Multi-Endpoint Approach

A standard battery of tests is employed to assess the genotoxic potential of a chemical, targeting three primary endpoints of genetic damage:

-

Gene Mutation: Assays like the bacterial reverse mutation (Ames) test detect agents that cause small-scale changes in the DNA sequence, such as point mutations.[3][8]

-

Chromosomal Damage (Clastogenicity & Aneugenicity): Tests such as the in vitro chromosomal aberration assay and the in vivo micronucleus test identify agents that cause large-scale structural changes to chromosomes (clastogenicity) or changes in chromosome number (aneugenicity).[6][9]

-

Primary DNA Damage: Sensitive methods like the Single Cell Gel Electrophoresis (Comet) assay can detect initial DNA lesions, such as strand breaks, that may or may not be repaired by the cell.[2][10]

Core Assays in the Genotoxicity Evaluation of 2-TCB

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the most widely used initial screen for mutagenic potential.[8] Its consistent and clear results have been foundational to the safety assessment of 2-ACBs.

Principle & Rationale: The assay utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[3] The bacteria are exposed to the test compound. If the compound is a mutagen, it can cause a secondary, "reverse" mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid. The number of resulting colonies (revertants) is proportional to the mutagenic potency of the substance.[11]

Causality in Experimental Design:

-

Multiple Strains: Different bacterial strains are used to detect different types of mutations (e.g., base-pair substitutions vs. frameshift mutations).[3]

-

Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The test is therefore run with and without an S9 fraction, a liver extract containing metabolic enzymes, to mimic this in vivo process.[12][13]

Experimental Protocol: Ames Test

-

Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

-

Compound Preparation: Prepare a dilution series of 2-TCB in a non-toxic solvent like dimethyl sulfoxide (DMSO).

-

Plate Incorporation:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the 2-TCB dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

-

Add 2.0 mL of top agar (melted and held at 45°C) containing a trace amount of histidine.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in colonies compared to the negative control indicates a mutagenic effect.[14]

Visualization: Ames Test Workflow

Findings for 2-TCB and 2-ACBs: The scientific literature consistently reports that 2-TCB and its analogue 2-dDCB are not mutagenic in the Ames test, across various bacterial strains and with or without metabolic activation.[3][15][16][17]

| Compound | Strains Tested | Metabolic Activation | Result | Reference |

| 2-tDCB | S. typhimurium (5 strains) | With & Without S9 | Negative | [16] |

| 2-dDCB | S. typhimurium (5 strains) | With & Without S9 | Negative | [16] |

| 2-ACBs | Various | With & Without S9 | Negative | [3][14] |

Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive technique for detecting primary DNA damage, specifically DNA strand breaks.[10][18] It is this assay that has produced the most debated results regarding 2-ACBs.

Principle & Rationale: Individual cells are embedded in a thin layer of agarose on a microscope slide and then lysed, leaving behind the DNA-containing nucleoid.[19] The slides are placed in an alkaline solution, which unwinds the DNA. During electrophoresis, the negatively charged DNA migrates towards the anode. Undamaged DNA supercoils remain within the nucleoid (the "head"), while smaller, fragmented DNA strands from strand breaks migrate out, forming a "tail." The resulting image resembles a comet, and the intensity and length of the tail are proportional to the amount of DNA damage.[18][20]

Causality in Experimental Design:

-

Alkaline vs. Neutral Conditions: The standard alkaline version (pH > 13) detects both single- and double-strand breaks and alkali-labile sites.[21] A neutral version can be used to specifically detect double-strand breaks.

-

Cytotoxicity Assessment: It is critical to run a concurrent cytotoxicity test (e.g., trypan blue exclusion). High levels of cytotoxicity can lead to DNA degradation as part of the cell death process, which can be misinterpreted as genotoxicity. Positive comet results seen only at highly cytotoxic concentrations are often considered secondary to cell death rather than a direct genotoxic effect.[2]

Experimental Protocol: Alkaline Comet Assay

-

Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or isolated primary cells). Ensure cell viability is high.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour to remove cell membranes and cytoplasm, leaving the nucleoids.

-

Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer for ~20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a low voltage (~25 V) for ~20-30 minutes.

-

Neutralization & Staining: Gently wash the slides to neutralize the alkali. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization & Scoring: View the slides using a fluorescence microscope. Capture images and analyze them with specialized software to quantify DNA damage (e.g., % Tail DNA, Tail Moment).[19]

Visualization: Comet Assay Workflow

Findings for 2-TCB and 2-ACBs: The results from the Comet assay are conflicting. Early in vitro studies on 2-dDCB using rat and human colon cells reported the induction of DNA strand breaks, suggesting a genotoxic potential.[2] However, subsequent and more extensive studies on highly purified 2-TCB and 2-dDCB have not replicated these findings.[16][22][23]

-

Positive Findings: An early study reported that 2-dDCB induced DNA damage in primary rat and human colon cells in vitro at concentrations of 0.30 - 1.25 mg/ml.[2]

-

Negative Findings: A later study found that 2-TCB did not induce cytotoxic or genotoxic effects in human colon tumor cell lines (HT 29) at concentrations up to 400μM after short incubation, though cytotoxicity was observed after longer exposures.[23] Furthermore, other comprehensive studies found no evidence of DNA strand breaks with either 2-dDCB or 2-TCB in vitro or DNA adducts in vivo.[16][22]

In Vivo Micronucleus Test

The in vivo micronucleus test is a crucial follow-up assay that assesses chromosomal damage in a whole animal system, providing more biologically relevant data than in vitro tests.

Principle & Rationale: During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei. The test measures the frequency of these micronuclei in a dividing cell population, typically in bone marrow erythrocytes of rodents. An increase in micronuclei indicates the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[9] Testing in liver cells has also been performed for 2-ACBs, given the liver's role in metabolizing compounds.[1][6]

Causality in Experimental Design:

-

In Vivo Context: This assay accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test compound, providing a more realistic assessment of its potential to cause genetic damage in a living organism.

-

Target Tissue: Bone marrow is a standard tissue due to its high rate of cell proliferation. However, for compounds metabolized by the liver, assessing liver cells can provide valuable organ-specific information.[24]

-

Dose Selection: Doses are typically selected based on acute toxicity studies to ensure the highest tolerated dose is tested without causing excessive animal mortality.

Experimental Protocol: Rodent Bone Marrow Micronucleus Test

-

Dosing: Administer 2-TCB to a group of animals (e.g., mice or rats) via a relevant route (e.g., oral gavage), typically in two doses 24 hours apart. Include vehicle control and positive control groups.

-

Tissue Harvest: Euthanize the animals 24 hours after the final dose.

-

Bone Marrow Extraction: Isolate the bone marrow from the femurs.

-

Slide Preparation: Create a cell suspension, prepare smears on microscope slides, and stain with an appropriate dye (e.g., Giemsa or Acridine Orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal and count the number of micronucleated PCEs (MN-PCEs).

-

Analysis: Statistically compare the frequency of MN-PCEs in the treated groups to the vehicle control group. A significant increase indicates a positive result.

Visualization: In Vivo Micronucleus Assay Workflow

Findings for 2-TCB and 2-ACBs: Multiple in vivo studies, including bone marrow and liver micronucleus tests, have consistently shown that 2-TCB and 2-dDCB do not induce chromosomal damage.[1][9][16][22] These robust in vivo results carry significant weight in the overall safety assessment.

Synthesis of Evidence and Mechanistic Insights

When the data from the standard genotoxicity battery are integrated, a clear picture emerges.

| Assay | Endpoint | 2-TCB / 2-ACB Result | Conclusion |

| Ames Test | Gene Mutation | Negative | Not a point mutagen.[16][17] |

| Comet Assay | DNA Strand Breaks | Conflicting (Early studies positive, later studies negative) | Unlikely to cause direct DNA damage; positive results may be linked to cytotoxicity.[2][5][23] |

| Micronucleus Test | Chromosome Damage | Negative | Not clastogenic or aneugenic in vivo.[1][9][16] |

| Chrom. Aberration | Chromosome Damage | Negative | Does not induce structural chromosome damage in vitro.[9][22] |

The weight of evidence strongly indicates that 2-TCB is not a genotoxic agent. The negative results from the Ames and in vivo micronucleus tests, which assess mutations and chromosomal damage in a whole organism, are particularly compelling.

Interestingly, while not genotoxic, one study found that 2-TCB and 2-dDCB exhibited promoting activity in an in vitro cell transformation assay when cells were continuously exposed to toxic doses.[16][22] This suggests that at high concentrations, 2-ACBs might act as tumor promoters rather than genotoxic initiators, a distinct mechanism of toxicity that does not involve direct DNA damage.

Conclusion

The genotoxicity assessment of this compound, a unique marker of food irradiation, provides an excellent case study in the importance of a weight-of-evidence approach in toxicology. While early, sensitive in vitro assays like the Comet assay produced some signals of concern, these were not substantiated by a robust battery of tests for gene mutation and chromosomal damage, particularly in more biologically relevant in vivo models. The consensus from the comprehensive body of research is that 2-TCB does not pose a genotoxic risk. Future research may further clarify the potential for non-genotoxic effects at high exposure levels, but based on the standard regulatory testing paradigm, irradiated foods containing 2-TCB can be considered safe with respect to genotoxicity.

References

-

Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. PubMed.[Link]

-

In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. Brazilian Journal of Radiation Sciences.[Link]

-

Genotoxic effects of 2-dodecyl cyclobutanone. INIS-IAEA.[Link]

-

Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones. Health Canada.[Link]

-

In vivo genotoxic potential of 2-Alkylcyclobutanones from irradiated cocoa butter in liver cells of Wistar. INIS-IAEA.[Link]

-

Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid. PubMed.[Link]

-

In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. Brazilian Journal of Radiation Sciences.[Link]

-

Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and this compound, two radiolytic products of fatty acids. PubMed.[Link]

-

GENOTOXIC PROPERTIES OF 2-DODECYLCYCLOBUTANONE, A COMPOUND FORMED ON IRRADIATION OF FOOD CONTAINING FAT. OpenAgrar.[Link]

-

In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. Brazilian Journal of Radiation Sciences.[Link]

-

Evaluations of the possible mutagenic and genotoxic effects of 2-ACBs: by-products generated from irradiated foods. Brazilian Journal of Radiation Sciences.[Link]

-

Genotoxicity of 2-alkylcyclobutanones, markers for an irradiation treatment in fat-containing food - Part I: Cyto- and genotoxic potential of this compound. ResearchGate.[Link]

-

In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. ResearchGate.[Link]

-

Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Food Safety News.[Link]

-

Evaluation of irradiation in foods using DNA Comet assay. PMC - NIH.[Link]

-

Evaluation of irradiation in foods using DNA Comet assay. ResearchGate.[Link]

-

Genotoxicological Safety Evaluation of X-ray Irradiated Four Foods. ResearchGate.[Link]

-

Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. ResearchGate.[Link]

-

Genotoxicological Safety of High⁃Dose Irradiated Porridges. Journal of the Korean Society of Food Science and Nutrition.[Link]

-

Section 4.5 Genotoxicity. World Health Organization (WHO).[Link]

-

Mutagenicity Testing in Pharmaceutical Development. Biotoxicity.[Link]

-

Validation of the in vitro comet assay for DNA cross-links and altered bases detection. NIH.[Link]

-

The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology.[Link]

-

Suppression of mutagenic activity of a series of 5HT2c receptor agonists by the incorporation of a gem-dimethyl group: SAR using the Ames test and a DNA unwinding assay. PubMed.[Link]

Sources

- 1. View of In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. [bjrs.org.br]

- 2. openagrar.de [openagrar.de]

- 3. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. | Brazilian Journal of Radiation Sciences [bjrs.org.br]

- 7. who.int [who.int]

- 8. biotoxicity.com [biotoxicity.com]

- 9. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of irradiation in foods using DNA Comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of mutagenic activity of a series of 5HT2c receptor agonists by the incorporation of a gem-dimethyl group: SAR using the Ames test and a DNA unwinding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxicological Safety of High⁃Dose Irradiated Porridges [e-jkfn.org]

- 14. researchgate.net [researchgate.net]

- 15. ARCHIVED - Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones - Food Irradiation - Health Canada - Canada.ca [canada.ca]

- 16. Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and this compound, two radiolytic products of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluations of the possible mutagenic and genotoxic effects of 2-ACBs: by-products generated from irradiated foods | Brazilian Journal of Radiation Sciences [bjrs.org.br]

- 18. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 19. bio-techne.com [bio-techne.com]

- 20. researchgate.net [researchgate.net]

- 21. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchgate.net [researchgate.net]

- 24. In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. | Brazilian Journal of Radiation Sciences [bjrs.org.br]

Topic: In vivo Metabolism of 2-Tetradecylcyclobutanone in Animal Models

An In-Depth Technical Guide for Researchers

Introduction

2-Tetradecylcyclobutanone (2-dTCB), a unique radiolytic product formed from the exposure of stearic acid-containing foods to ionizing radiation, serves as a specific and reliable marker for identifying irradiated foodstuffs.[1][2] Its presence is exclusively linked to the irradiation process, as it has not been detected in foods treated by other common processing methods like heating or high-pressure processing.[2] The formation of 2-dTCB and other 2-alkylcyclobutanones (2-ACBs) is directly proportional to the fat content of the food and the absorbed radiation dose.[3][4] While essential for regulatory monitoring of irradiated foods, the introduction of these novel compounds into the human diet has necessitated a thorough evaluation of their biological fate and toxicological profile. Understanding the in vivo metabolism—the absorption, distribution, metabolism, and excretion (ADME)—of 2-dTCB in relevant animal models is paramount for a comprehensive safety assessment and to address consumer and regulatory concerns.[5][6]

This technical guide provides an in-depth exploration of the current scientific understanding of 2-dTCB metabolism in vivo. We will synthesize findings from key animal studies, detail robust experimental methodologies, and explain the causality behind protocol design, offering a field-proven perspective for researchers in toxicology and drug development.

Section 1: The In Vivo Pharmacokinetic Profile of 2-Alkylcyclobutanones

The pharmacokinetic profile of a compound dictates its interaction with a biological system. For 2-ACBs, including 2-dTCB, animal studies, primarily in rats, have begun to elucidate their journey through the body. While much of the detailed metabolic work has focused on the closely related 2-dodecylcyclobutanone (2-dDCB), derived from palmitic acid, the available data for 2-dTCB suggests analogous behavior due to their structural similarity.

Absorption and Distribution

Following oral ingestion, 2-ACBs are capable of crossing the intestinal barrier and entering systemic circulation.[7] An early pivotal study demonstrated that when rats were administered 2-dTCB or 2-tetradecenylcyclobutanone in their drinking fluid for four months, these compounds were subsequently detected in the animals' adipose tissues.[7] This finding is critical as it confirms gastrointestinal absorption and suggests a lipophilic nature, leading to distribution and potential storage in fat deposits.

However, the accumulation in adipose tissue appears to be minimal relative to the total amount consumed. In studies with 2-dDCB, the total amount recovered in adipose tissue after five days of oral gavage was approximately 0.33% of the total dose administered.[8][9] This indicates that while distribution to fat occurs, 2-ACBs do not appear to bioaccumulate to a large extent and are likely subject to metabolic clearance.[9]

Metabolism: The Predominant Clearance Pathway

The low recovery of unchanged 2-ACBs in excreta and tissues strongly points towards metabolism as the primary route of elimination.[8][9] The metabolic process appears to be efficient, preventing significant accumulation. The primary metabolic transformation identified for 2-ACBs is the reduction of the cyclobutanone ring's ketone group to a secondary alcohol, forming the corresponding 2-alkylcyclobutanol.[5]

An in vitro study using rat liver S9 fractions incubated with 2-dDCB identified 2-dodecylcyclobutanol as a metabolite.[5][6] This finding was subsequently confirmed in vivo, where the same metabolite was detected in the feces of rats that had been orally administered 2-dDCB.[5] This conversion is a logical first step in detoxification, as the resulting hydroxyl group can be more readily conjugated for excretion.

Below is a diagram illustrating the putative primary metabolic pathway for 2-dTCB.

Caption: Putative metabolic pathway of 2-dTCB in vivo.

Excretion

The primary route of excretion for 2-ACBs and their metabolites is through the feces.[5] In a study involving rats given 2-dDCB for five days, the total amount of the unchanged parent compound recovered in the feces was between 3% and 11% of the total administered dose.[8][9] Another study found that less than 1% of ingested 2-dTCB was excreted unchanged in the feces daily, further supporting that the majority of the compound is first metabolized.[7] Urinary excretion of the parent compound or its metabolites has not been a significant pathway observed in these studies.[8][9] This fecal-dominant excretion pattern is common for lipophilic compounds that undergo hepatic metabolism and are subsequently eliminated via bile.

Summary of Quantitative In Vivo Data

The following table summarizes key quantitative findings from seminal in vivo studies on 2-ACBs, providing a comparative overview for researchers.

| Compound | Animal Model | Dosing Regimen | Tissue/Matrix | Percentage of Total Dose Recovered (Unchanged) | Key Finding | Reference |

| 2-dodecylcyclobutanone (2-dDCB) | Sprague-Dawley Rats | 5 mg/day for 5 days (Oral Gavage) | Adipose Tissue | ~0.33% | Minimal accumulation in fat. | [8][9] |

| 2-dodecylcyclobutanone (2-dDCB) | Sprague-Dawley Rats | 5 mg/day for 5 days (Oral Gavage) | Feces | 3% - 11% | Suggests extensive metabolism. | [8][9] |

| 2-dodecylcyclobutanone (2-dDCB) | Sprague-Dawley Rats | 5 mg/day for 5 days (Oral Gavage) | Urine | Not Detected | Not a primary excretion route for parent compound. | [8][9] |

| This compound (2-dTCB) | Wistar Rats | ~1 mg/day for 4 months (Drinking Water) | Feces | < 1% of daily intake | Confirms low excretion of unchanged compound. | [7] |

| This compound (2-dTCB) | Wistar Rats | ~1 mg/day for 4 months (Drinking Water) | Adipose Tissue | Detected | Confirms absorption and distribution to fat. | [7] |

Section 2: A Framework for In Vivo Metabolism Studies of 2-dTCB

Designing a robust in vivo study is critical for generating reliable and reproducible pharmacokinetic data. The following workflow and protocols are synthesized from established methodologies in the field and serve as a self-validating system for investigating 2-dTCB metabolism.

Caption: General experimental workflow for a 2-dTCB in vivo study.

Protocol: Animal Model and Dosing

Rationale: The rat is a well-established model in toxicological and pharmacokinetic studies, and its use allows for comparison with existing 2-ACB literature.[10] Oral gavage is the preferred method for administration as it ensures accurate dosing of the test compound, which is crucial for quantitative analysis.[8][9]

Methodology:

-

Animal Selection: Use adult female or male Sprague-Dawley rats (8-10 weeks old). The choice of sex should be consistent with previous studies or specific experimental aims.

-

Acclimation: House the animals in controlled conditions (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

-

Dose Preparation: Dissolve synthesized, high-purity (>99%) 2-dTCB in a suitable vehicle such as corn oil. The concentration should be calculated to deliver the target dose (e.g., 5 mg/kg body weight) in a small volume (e.g., 1 mL).

-

Administration: Administer the 2-dTCB solution daily via oral gavage for a predetermined period (e.g., 5-14 days). A control group receiving only the vehicle is mandatory.

-

Housing: During the study period, house the animals individually in metabolic cages to allow for the separate and clean collection of urine and feces.

Protocol: Sample Collection and Extraction

Rationale: Analyzing feces, urine, and adipose tissue is necessary to construct a full ADME profile. Hexane is an effective solvent for extracting the nonpolar 2-dTCB from complex biological matrices.[5][8]

Methodology:

-

Feces and Urine Collection: Collect feces and urine daily from the metabolic cages. Store samples immediately at -20°C or lower until analysis.

-

Terminal Sample Collection: At the end of the dosing period, euthanize the animals via an approved method. Immediately collect blood (via cardiac puncture) and adipose tissue (e.g., perirenal fat pads).

-

Fecal Extraction:

-

Homogenize a known weight of feces.

-

Mix the homogenate with anhydrous sodium sulfate to remove water.

-

Extract the sample with n-hexane using a method like Soxhlet extraction or vigorous vortexing followed by centrifugation.[5]

-

Collect the hexane supernatant. Repeat the extraction 2-3 times and pool the supernatants.

-

-

Adipose Tissue Extraction:

-

Homogenize a known weight of adipose tissue in the presence of n-hexane.

-

Centrifuge the mixture to separate the lipid/hexane layer from the solid tissue.

-

Carefully collect the hexane layer.

-

-

Sample Concentration: Evaporate the pooled hexane extracts to a small, known volume under a gentle stream of nitrogen before analytical quantification.

Protocol: Analytical Quantification by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the specific and sensitive quantification of 2-ACBs.[1][11] It provides both the retention time for identification and the mass spectrum for confirmation.

Methodology:

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer.

-

Analysis: Inject a small volume (e.g., 1-2 µL) of the concentrated hexane extract into the GC-MS.

-

Data Acquisition: Operate the MS in Selective Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity. Monitor for the characteristic ions of 2-dTCB. For metabolite identification, a full scan mode is required.

-

Quantification: Prepare a standard curve using known concentrations of a 2-dTCB standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

| Parameter | Typical Value/Condition | Rationale |

| GC Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | Provides good separation for semi-volatile, nonpolar compounds. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the analyte. |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min | Separates the analyte from other matrix components. |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

| MS Mode | Selective Ion Monitoring (SIM) | Increases sensitivity by only monitoring for specific mass fragments of 2-dTCB. |

| Monitored Ions (m/z) | To be determined from 2-dTCB mass spectrum (e.g., molecular ion, key fragments) | Provides specificity for the target analyte. |

Section 3: Toxicological Context and Future Directions

The metabolism of 2-dTCB is intrinsically linked to its safety profile. While numerous comprehensive studies have concluded that 2-dTCB and 2-dDCB are not genotoxic or mutagenic in standard assays like the Ames test and in vivo micronucleus tests[12][13][14], some debate remains. Early in vitro studies reported potential DNA damage, and one study suggested a tumor-promoting effect in the colons of rats pre-treated with a chemical carcinogen.[3][15] However, subsequent, more extensive studies have not found evidence of DNA adduct formation in the colon tissues of rats or mice following oral administration of 2-dTCB.[12] The consensus from multiple regulatory and research bodies is that 2-ACBs are unlikely to pose a health concern at the low levels consumed from irradiated foods.[14]

The field requires further research to definitively identify all metabolites of 2-dTCB and characterize their biological activity. The use of radiolabeled 2-dTCB (e.g., with ¹⁴C or ³H) in animal studies would be invaluable for creating a complete mass balance and tracing the full disposition of the compound and all its metabolic products.

Conclusion

The in vivo metabolism of this compound in animal models is characterized by efficient absorption from the gastrointestinal tract, limited distribution to adipose tissue, and rapid clearance primarily through hepatic metabolism. The main metabolic pathway involves the reduction of the ketone to a cyclobutanol derivative, which is then excreted, along with a small amount of the parent compound, predominantly via the feces. The experimental workflows and analytical methods detailed in this guide provide a robust framework for researchers to further investigate the pharmacokinetics of this unique radiolytic product, contributing to the ongoing safety assessment of irradiated foods.

References

- Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study.

-

Gadgil, P., & Smith, J. S. (2006). Metabolism by rats of 2-dodecylcyclobutanone, a radiolytic compound present in irradiated beef. Journal of Agricultural and Food Chemistry, 54(18), 6859–6862. [Link]

-

Gadgil, P., & Smith, J. S. (2010). In vitro and in vivo metabolism of the radiolytic compound 2-dodecylcyclobutanone. Journal of Food Science, 75(5), T78-T82. [Link]

-

Health Canada. (2000). Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones. [Link]

-

Gadgil, P., & Smith, J. S. (2006). Metabolism by Rats of 2-Dodecylcyclobutanone, a Radiolytic Compound Present in Irradiated Beef. Journal of Agricultural and Food Chemistry, 54(18), 6859-6862. [Link]

-

Variyar, P. S., Chatterjee, S., & Sharma, A. (2017). Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. Journal of Food Science, 82(10), 2275-2280. [Link]

-

Delincée, H., & Soika, C. (2002). Genotoxicity of 2-alkylcyclobutanones, markers for an irradiation treatment in fat-containing food - Part I: Cyto- and genotoxic potential of this compound. Radiation Physics and Chemistry, 63(3-6), 435-438. (Link via ResearchGate) [Link]

-

Martins, C. A., et al. (2021). In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow citometry. Brazilian Journal of Radiation Sciences, 9(1A). (Link via ResearchGate) [Link]

-

Gadgil, P., & Smith, J. S. (2010). In Vitro and In Vivo Metabolism of the Radiolytic Compound 2-Dodecylcyclobutanone. (Link via ResearchGate) [Link]

-

Yamakage, K., et al. (2014). Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and this compound, two radiolytic products of fatty acids. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 94-104. [Link]

-

Gadgil, P., et al. (2005). Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef. Journal of Agricultural and Food Chemistry, 53(6), 1890-1893. [Link]

-

Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(19), 7433-7437. [Link]

-

Song, B. S., et al. (2018). Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid. Food and Chemical Toxicology, 121, 538-545. [Link]

-

Kawakami, K., et al. (2011). Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the european committee standardization method EN1785 for the detection of irradiated food containing lipids. Shokuhin Eiseigaku Zasshi, 52(6), 321-329. [Link]

-

Hartwig, A., et al. (2007). Toxicological potential of 2-alkylcyclobutanones--specific radiolytic products in irradiated fat-containing food--in bacteria and human cell lines. Food and Chemical Toxicology, 45(11), 2270-2278. [Link]

-

Horvatovich, P., et al. (2016). Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects. Trends in Food Science & Technology, 52, 119-130. (Link via ResearchGate) [Link]

-

Raul, F., et al. (2002). Food-borne radiolytic compounds (2-alkylcyclobutanones) may promote experimental colon carcinogenesis. Nutrition and Cancer, 44(2), 189-191. [Link]

-

Horvatovich, P., et al. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 147, 343-350. [Link]

-

Marchioni, E., et al. (2002). Detection of 2-alkylcyclobutanones, Markers for Irradiated Foods, in Adipose Tissues of Animals Fed With These Substances. Journal of Food Protection, 65(10), 1610-1613. [Link]

-

Gu, J. (2019). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Acta Pharmaceutica Sinica B, 9(1), 26-36. [Link]

Sources

- 1. Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo metabolism of the radiolytic compound 2-dodecylcyclobutanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of 2-alkylcyclobutanones, markers for irradiated foods, in adipose tissues of animals fed with these substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism by rats of 2-dodecylcyclobutanone, a radiolytic compound present in irradiated beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the european committee standardization method EN1785 for the detection of irradiated food containing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and this compound, two radiolytic products of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Food-borne radiolytic compounds (2-alkylcyclobutanones)may promote experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of 2-Tetradecylcyclobutanone

An In-Depth Technical Guide to 2-Tetradecylcyclobutanone (2-TDCB) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Beyond a Simple Marker

This compound (2-TDCB), a saturated 2-alkylcyclobutanone (2-ACB), represents more than just a chemical compound; it is a definitive molecular fingerprint left by the process of food irradiation. Its existence is almost exclusively tied to the radiolysis of stearic acid, a common saturated fatty acid found in lipids. For researchers, toxicologists, and professionals in food science and drug development, understanding the nuanced chemical and physical properties of 2-TDCB is paramount. It is the cornerstone for developing robust analytical methods to ensure food safety and for evaluating its toxicological significance. This guide moves beyond a simple recitation of facts, providing an in-depth analysis of 2-TDCB's properties, the rationale behind analytical methodologies, and a clear-eyed view of its biological implications.

Core Chemical Identity and Physical Characteristics

This compound is a cyclic ketone characterized by a four-membered carbon ring with a long, 14-carbon alkyl chain attached at the second position.[1] This structure dictates its physical properties, such as its low solubility in water and preference for nonpolar environments. Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-tetradecylcyclobutan-1-one | [2][3][4] |

| Synonyms | 2-TCB, Cyclobutanone, 2-tetradecyl- | [2] |

| CAS Number | 35493-47-1 | [1][2][5] |

| Molecular Formula | C₁₈H₃₄O | [3][5][6] |

| Molecular Weight | 266.46 g/mol | [3][5][6] |

| Melting Point | 39-43 °C | [1][5] |

| Appearance | Solid (at room temp) | [6] |

| Solubility | Chloroform (Slightly) | [1] |

| Storage Temp. | Refrigerator (+4°C) | [1][4] |

| SMILES | CCCCCCCCCCCCCCC1CCC1=O | [2][3][5] |

| InChI Key | HTZLOIBLMXPDGR-UHFFFAOYSA-N | [2][5] |

The Radiolytic Genesis of 2-TDCB from Stearic Acid

The presence of 2-TDCB in a lipid-containing sample is a specific and reliable indicator of irradiation.[7] It is formed when foods containing stearic acid (C18:0), a common fatty acid in meat and dairy, are exposed to ionizing radiation. The high energy cleaves the fatty acid chain near the carboxyl group, leading to a series of radical-mediated reactions that culminate in the formation of the distinctive cyclobutanone ring. The alkyl chain of the resulting 2-ACB has two fewer carbon atoms than the parent fatty acid.

The formation is dose-dependent; higher doses of irradiation result in linearly increasing concentrations of 2-TDCB.[8][9] This relationship is crucial for quantitative analyses that may seek to estimate the absorbed dose in a commercial product.[9]